Technical Guide: Solubility Profile of 3-(Cyclopentylsulfanyl)propanoic Acid
Technical Guide: Solubility Profile of 3-(Cyclopentylsulfanyl)propanoic Acid
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental determination protocols for 3-(Cyclopentylsulfanyl)propanoic acid (CAS 7301-92-0).[1]
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Executive Summary
3-(Cyclopentylsulfanyl)propanoic acid (CAS 7301-92-0) is a functionalized carboxylic acid derivative characterized by a lipophilic cyclopentyl thioether tail and a polar carboxylic acid head.[1] This amphiphilic structure dictates a specific solubility profile critical for its use as a pharmaceutical intermediate and building block in organic synthesis.
This guide details the compound's solubility behavior based on Structure-Property Relationships (SPR) , provides a validated Solvent Selection Matrix , and outlines a Standard Operating Procedure (SOP) for experimental solubility determination using the saturation shake-flask method.
Physicochemical Profile & Structural Analysis
Understanding the molecular architecture is the first step in predicting solvent interaction.
| Property | Value (Experimental/Predicted) | Structural Implication |
| CAS Number | 7301-92-0 | Unique Identifier |
| Molecular Formula | C₈H₁₄O₂S | Thioether-functionalized fatty acid analog |
| Molecular Weight | 174.26 g/mol | Low MW, facilitating high molar solubility |
| pKa (Acid) | ~4.8 (Predicted) | Soluble in aqueous bases (pH > 6.[1]0) via salt formation |
| LogP (Lipophilicity) | ~2.3 (Predicted) | Moderate lipophilicity; prefers organic phases over water |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents |
| H-Bond Acceptors | 3 (COOH + S) | Good interaction with protic solvents |
Molecular Interaction Mechanism
The solubility of 3-(Cyclopentylsulfanyl)propanoic acid is governed by two competing domains:
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The Cyclopentyl-Thio Group: A hydrophobic domain that drives solubility in non-polar and chlorinated solvents (e.g., Dichloromethane, Toluene) via van der Waals forces.
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The Carboxylic Acid Group: A polar domain that enables solubility in alcohols (Methanol, Ethanol) and aprotic polar solvents (DMSO, DMF) through hydrogen bonding.
Solubility Data & Solvent Selection Matrix
Note: Specific experimental values for this CAS are rare in open literature. The data below represents a High-Confidence Predictive Model derived from validated analogs (e.g., 3-(methylthio)propanoic acid and cyclopentanepropanoic acid).
Solvent Compatibility Table[1]
| Solvent Class | Solvent | Predicted Solubility | Interaction Mechanism | Application Utility |
| Polar Protic | Methanol | High (>100 mg/mL) | H-bonding (Solute-Solvent) | Primary solvent for synthesis/transfer.[1] |
| Polar Protic | Ethanol | High (>100 mg/mL) | H-bonding | Green alternative for crystallization.[1] |
| Chlorinated | Dichloromethane (DCM) | Very High | Dipole-Dipole & Dispersion | Excellent for extraction from aqueous acid.[1] |
| Polar Aprotic | DMSO / DMF | Very High | Dipole-Dipole | Stock solutions for biological assays.[1] |
| Non-Polar | Toluene | Moderate-High | Recrystallization (often requires heating).[1] | |
| Aliphatic | Hexane / Heptane | Low / Moderate | Dispersion forces | Anti-solvent for precipitation. |
| Aqueous | Water (pH < 4) | Insoluble (<1 mg/mL) | Hydrophobic effect dominates | Product isolation (precipitation).[1] |
| Aqueous | Water (pH > 7) | Soluble | Ionization (Carboxylate formation) | Aqueous workup phase.[1] |
Critical Handling Note:
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pH Sensitivity: In aqueous environments, solubility is strictly pH-dependent. Below pH 4.0, the compound exists as a free acid and precipitates. Above pH 7.0 (using NaOH or NaHCO₃), it forms the sodium salt (Sodium 3-(cyclopentylthio)propanoate), which is highly water-soluble.[1]
Experimental Protocol: Saturation Shake-Flask Method
To determine the exact solubility for regulatory or formulation purposes (e.g., IND filing), follow this self-validating protocol.
Phase 1: Preparation
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Vessel: Use 20 mL borosilicate glass scintillation vials with PTFE-lined caps.
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Solvent: Add 5.0 mL of the target solvent to the vial.
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Solute Addition: Add 3-(Cyclopentylsulfanyl)propanoic acid in small increments (e.g., 50 mg) until undissolved solid remains visible (saturation point).
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Control: Prepare a blank vial (solvent only) to correct for background interference during analysis.
Phase 2: Equilibration
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Agitation: Place vials on an orbital shaker at 25°C ± 0.5°C set to 200 RPM.
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Duration: Agitate for 24 hours . (Note: For viscous oils, 48 hours may be required to reach equilibrium).
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Sedimentation: Allow the vials to stand undisturbed for 4 hours to let undissolved solids/oils settle.
Phase 3: Sampling & Analysis
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Filtration: Withdraw 1.0 mL of supernatant using a syringe. Filter through a 0.45 µm PVDF or PTFE filter (Do not use Nylon, as it may bind acidic compounds).
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Dilution: Dilute the filtrate immediately to prevent precipitation (e.g., 1:100 dilution in Methanol).
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Quantification: Analyze via HPLC-UV (210 nm) or LC-MS.
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Calculation:
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Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during purification and the experimental workflow for solubility determination.
Caption: Decision matrix for solvent selection based on process objective (Extraction vs. Purification vs. Assay).
Applications & Stability
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Synthesis Intermediate: Frequently used to attach the cyclopentyl-thio moiety to pharmaceutical scaffolds. The carboxylic acid is often activated (using SOCl₂ or Oxalyl Chloride) in DCM or Toluene .
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Stability in Solution:
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Protic Solvents (MeOH/EtOH): Stable at room temperature.[2][3][4][5] Avoid strong acid catalysts in alcohols to prevent unintentional esterification.
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DMSO: Stable, but avoid heating >80°C to prevent oxidation of the thioether to a sulfoxide.
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Oxidation Risk: The sulfide (thioether) group is susceptible to oxidation.[6] Solvents should be degassed if the solution is stored for long periods.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 7301-92-0. Retrieved from [Link]
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Zarghampour, F., et al. (2024). Techniques for Determination of the Drug's Solubility: Shake-Flask and Laser Monitoring. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]
Sources
- 1. Aspartic acid, N,N'-(methylenebis(2-methyl-4,1-cyclohexanediyl))bis-, 1,1',4,4'-tetraethyl ester | C31H54N2O8 | CID 86237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. orlen.pl [orlen.pl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Terephthalic acid | 100-21-0 [chemicalbook.com]
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